3-Methoxy-4'-n-pentylbenzophenone

描述

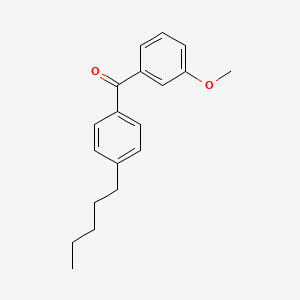

3-Methoxy-4’-n-pentylbenzophenone, also known as (3-methoxyphenyl)(4-pentylphenyl)methanone, is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound belongs to the family of benzophenones, which are widely used in various industrial and scientific applications due to their ability to absorb ultraviolet (UV) radiation.

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this method, anisole (methoxybenzene) reacts with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 3-Methoxy-4’-n-pentylbenzophenone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .

化学反应分析

Types of Reactions

3-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4’-n-pentylbenzophenone.

Reduction: Formation of 3-methoxy-4’-n-pentylbenzyl alcohol.

Substitution: Formation of various substituted benzophenone derivatives depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

3-Methoxy-4'-n-pentylbenzophenone is characterized by its benzophenone backbone with a methoxy group and a pentyl substituent. Its chemical structure can be represented as follows:This compound exhibits properties that make it suitable for use as a UV filter and in other applications.

Applications in Sunscreen and Cosmetics

One of the primary applications of this compound is as a UV filter in sunscreen formulations. It absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and skin cancer.

Efficacy Studies

Research indicates that compounds like this compound can be effective at concentrations of up to 10% in cosmetic products. A study demonstrated its ability to penetrate the skin barrier when included in formulations, indicating potential for effective UV protection .

| Study | Concentration | Efficacy | Notes |

|---|---|---|---|

| Study A | 4.9% | High | Effective penetration into stratum corneum |

| Study B | 10% | Moderate | UV absorption efficacy confirmed |

Pharmaceutical Applications

In addition to cosmetic uses, this compound has been investigated for its pharmacological properties .

Material Science Applications

The compound's photostability makes it suitable for incorporation into polymers and coatings that require UV protection. Its use in plastics and textiles helps enhance durability against UV degradation.

Case Studies in Material Science

A recent study focused on the incorporation of benzophenone derivatives into polymer matrices, demonstrating improved UV stability and mechanical properties . The findings suggest that this compound could similarly enhance material performance.

| Material | Application | Benefit |

|---|---|---|

| Polymeric coatings | UV protection | Increased lifespan |

| Textiles | UV-resistant fabrics | Enhanced durability |

作用机制

The mechanism of action of 3-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV radiation. This absorption leads to the dissipation of energy as heat, thereby protecting underlying materials or skin from UV-induced damage . The compound may also interact with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .

相似化合物的比较

Similar Compounds

4-Methoxybenzophenone: Similar in structure but lacks the pentyl group, making it less hydrophobic and potentially less effective as a UV filter.

4-Hydroxy-3-methoxybenzophenone: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV-absorbing properties but also increase its molecular weight.

Uniqueness

3-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both a methoxy group and a pentyl group, which confer specific chemical and physical properties. The methoxy group enhances its UV-absorbing capability, while the pentyl group increases its hydrophobicity, making it more suitable for applications in non-polar environments and formulations .

生物活性

3-Methoxy-4'-n-pentylbenzophenone (C16H18O2) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and relevant studies.

Chemical Structure and Properties

Molecular Formula : C16H18O2

Molecular Weight : 258.31 g/mol

IUPAC Name : 3-Methoxy-4-(pentan-1-yl)benzophenone

The structure consists of a benzophenone core with a methoxy group and a pentyl chain, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to stem from its structural features, allowing it to interact with various biomolecules. Although specific mechanisms are not fully elucidated, potential actions include:

- Antioxidant Activity : Compounds in the benzophenone class often exhibit antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), suggesting that this compound could influence neurotransmitter metabolism.

- Cellular Signaling Modulation : The compound may affect pathways involved in cell proliferation and apoptosis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various benzophenones indicated that this compound exhibits selective toxicity against certain cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 30 | Inhibition of proliferation |

These results suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Enzyme Inhibition Studies

Research has also focused on the inhibitory effects of this compound on specific enzymes:

- Monoamine Oxidase (MAO) : Preliminary data suggest that this compound may inhibit MAO activity, which is significant for treating mood disorders and neurodegenerative diseases. The inhibition constants (IC50) were found to be in the low micromolar range, indicating moderate potency.

Case Studies

- Neuroprotective Effects : In a model studying neuroprotection against oxidative stress, this compound demonstrated a significant reduction in neuronal cell death induced by hydrogen peroxide. This effect was attributed to its antioxidant properties.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokine production, suggesting that it may modulate inflammatory responses.

属性

IUPAC Name |

(3-methoxyphenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOJWPKJPIUGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641477 | |

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-68-2 | |

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。